molecular formula C20H23NO2 B1359424 2,5-Dimethyl-4'-morpholinomethyl benzophenone CAS No. 898770-08-6

2,5-Dimethyl-4'-morpholinomethyl benzophenone

Cat. No.: B1359424
CAS No.: 898770-08-6
M. Wt: 309.4 g/mol
InChI Key: IJIZPRXEMZZLMN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It has the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol. This compound is widely used in scientific research due to its unique structure, which enables diverse applications, including drug synthesis, photoinitiators, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 2,5-Dimethyl-4’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,5-Dimethyl-4’-morpholinomethyl benzophenone has several scientific research applications:

    Drug Synthesis: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Photoinitiators: Utilized in polymer chemistry as a photoinitiator for the polymerization of monomers.

    Polymer Chemistry: Employed in the development of new polymeric materials with specific properties.

    Biochemical Applications: Benzophenone photophores, closely related to this compound, exhibit unique photochemical properties useful in biochemical applications such as proteome profiling and bioconjugation.

    Environmental Applications: Used in water treatment methods to remove contaminants.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb light and undergo photochemical reactions. This property makes it an effective photoinitiator in polymerization processes. The compound can abstract hydrogen atoms from C-H bonds and form covalent C-C bonds, which are crucial in its applications in polymer chemistry and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the morpholinomethyl group.

    Michler’s Ketone: Similar structure but with different substituents on the benzene rings.

    4-Morpholinomethylbenzophenone: Lacks the dimethyl groups on the benzene ring.

Uniqueness

2,5-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of both dimethyl groups and the morpholinomethyl group, which confer specific photochemical and chemical properties. These structural features enhance its effectiveness as a photoinitiator and its versatility in various chemical reactions.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIZPRXEMZZLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642637
Record name (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-08-6
Record name Methanone, (2,5-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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